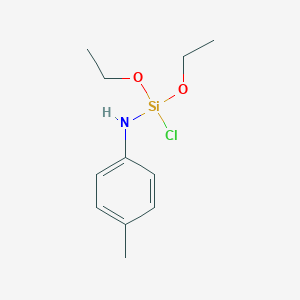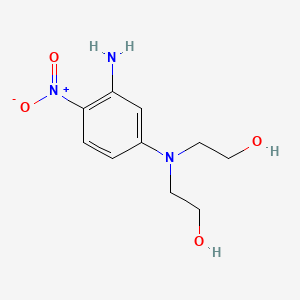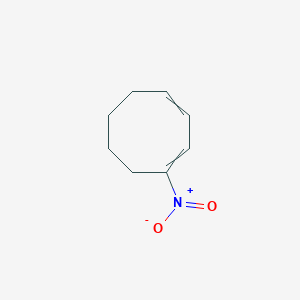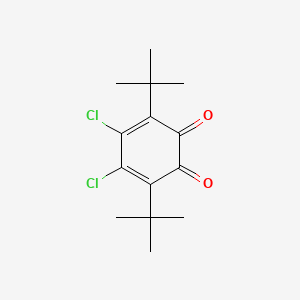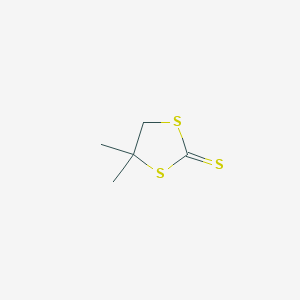
4,4-Dimethyl-1,3-dithiolane-2-thione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4-Dimethyl-1,3-dithiolane-2-thione is an organosulfur compound characterized by a five-membered ring containing two sulfur atoms and a thione group
準備方法
Synthetic Routes and Reaction Conditions
4,4-Dimethyl-1,3-dithiolane-2-thione can be synthesized through the reaction of 2,2-dimethylthiirane with carbon disulfide in the presence of triethylamine. This reaction is typically carried out under high pressure and at elevated temperatures (around 40°C) to achieve nearly quantitative yields . The activation volume of this reaction is estimated to be −41 ml mol−1 .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the synthesis involving 2,2-dimethylthiirane and carbon disulfide under high pressure and the presence of tertiary amines like triethylamine, pyridine, and N-methylmorpholine, is a viable approach for large-scale production .
化学反応の分析
Types of Reactions
4,4-Dimethyl-1,3-dithiolane-2-thione undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into dithiolane derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the thione group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like alkyl halides and thiols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dithiolane derivatives.
Substitution: Various substituted thione derivatives depending on the nucleophile used.
科学的研究の応用
4,4-Dimethyl-1,3-dithiolane-2-thione has several applications in scientific research:
Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
作用機序
The mechanism of action of 4,4-Dimethyl-1,3-dithiolane-2-thione involves its interaction with various molecular targets and pathways. The thione group can act as a nucleophile, participating in reactions with electrophiles. Additionally, the sulfur atoms in the ring structure can form coordination complexes with metal ions, influencing various biochemical pathways.
類似化合物との比較
Similar Compounds
1,3-Dithiolane-2-thione: Similar structure but without the dimethyl groups.
1,3-Dithiane: Contains a six-membered ring with two sulfur atoms.
Trithiocarbonates: Compounds with three sulfur atoms bonded to a central carbon atom.
Uniqueness
4,4-Dimethyl-1,3-dithiolane-2-thione is unique due to the presence of the dimethyl groups, which can influence its reactivity and stability compared to other similar compounds.
特性
CAS番号 |
111185-38-7 |
|---|---|
分子式 |
C5H8S3 |
分子量 |
164.3 g/mol |
IUPAC名 |
4,4-dimethyl-1,3-dithiolane-2-thione |
InChI |
InChI=1S/C5H8S3/c1-5(2)3-7-4(6)8-5/h3H2,1-2H3 |
InChIキー |
QMQSSUMAIXESIR-UHFFFAOYSA-N |
正規SMILES |
CC1(CSC(=S)S1)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


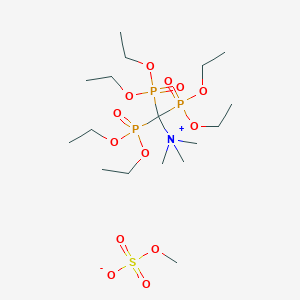
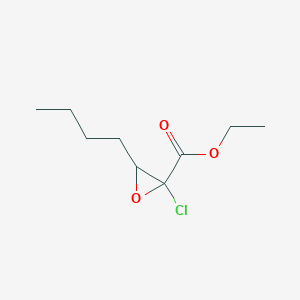
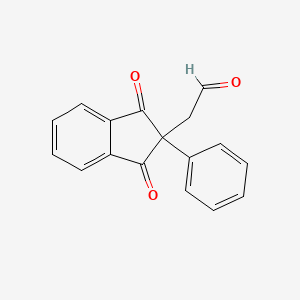
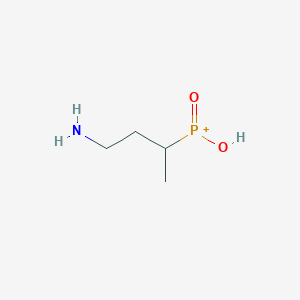
![2-[2-(3,3-Dimethyl-2,6-dioxocyclohexylidene)hydrazinyl]benzoic acid](/img/structure/B14321129.png)
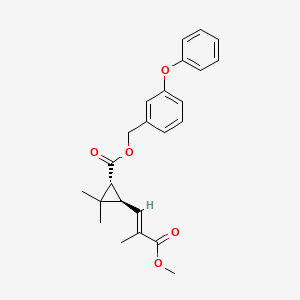
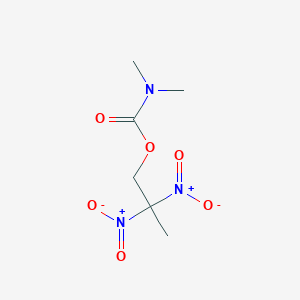
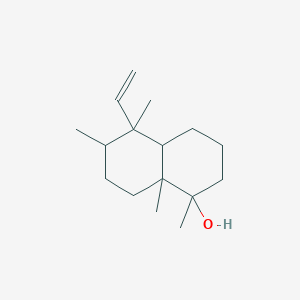
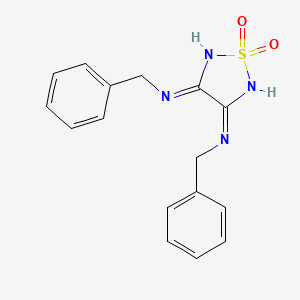
![8-tert-Butyl-2,3,4-trichlorodibenzo[b,d]furan](/img/structure/B14321158.png)
